An In-depth Technical Guide to 2-(1-Ethyl-1H-benzimidazol-2-yl)ethanamine: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 2-(1-Ethyl-1H-benzimidazol-2-yl)ethanamine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its structural resemblance to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a broad spectrum of activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] This guide focuses on a specific derivative, 2-(1-Ethyl-1H-benzimidazol-2-yl)ethanamine, a molecule of interest for its potential as a building block in the synthesis of novel therapeutic agents.
While extensive literature exists for the broader class of benzimidazoles, specific experimental data for this particular N-ethylated ethanamine derivative is not widely published. This guide, therefore, synthesizes information from closely related analogs and established principles of benzimidazole chemistry to provide a comprehensive technical overview. We will delve into its chemical properties, propose a detailed synthetic protocol with mechanistic rationale, and explore its potential applications in drug discovery.
Chemical and Physical Properties
The introduction of the N-ethyl group is expected to slightly increase the molecular weight and lipophilicity (logP) compared to its non-ethylated counterpart. This would likely result in a lower melting point and a slight decrease in aqueous solubility. The basicity of the terminal amine is expected to be similar to other primary alkylamines.
| Property | 2-(1-Ethyl-1H-benzimidazol-2-yl)ethanamine (Free Base) | 2-(1-Ethyl-1H-benzimidazol-2-yl)ethanamine HCl | 2-(1H-benzimidazol-2-yl)ethanamine (Analog) |
| Molecular Formula | C₁₁H₁₅N₃ | C₁₁H₁₆ClN₃ | C₉H₁₁N₃[4] |
| Molecular Weight | 189.27 g/mol | 225.72 g/mol | 161.20 g/mol [4] |
| Physical Form | Predicted to be a solid or oil at room temperature. | Solid | Solid |
| Melting Point | Not available. Expected to be lower than the non-ethylated analog. | Not available. | 160 °C |
| Boiling Point | Not available. | Not available. | 400 °C [at 760 mmHg] |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. | Soluble in water. | Soluble in polar organic solvents. |
| CAS Number | Not available. | 1185461-48-6 | 29518-68-1[5] |
Proposed Synthesis and Mechanistic Insights
A robust synthesis of 2-(1-Ethyl-1H-benzimidazol-2-yl)ethanamine can be envisioned in a two-step process starting from the readily available 2-(1H-benzimidazol-2-yl)ethanamine. This approach involves the selective N-alkylation of the benzimidazole ring, a common transformation in benzimidazole chemistry.
Experimental Protocol
Step 1: Synthesis of 2-(1-Ethyl-1H-benzimidazol-2-yl)ethanamine
This protocol is adapted from established methods for the N-alkylation of benzimidazoles.[6] The choice of a strong, non-nucleophilic base like sodium hydride is crucial for the selective deprotonation of the benzimidazole nitrogen over the less acidic primary amine.
Materials:
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2-(1H-benzimidazol-2-yl)ethanamine
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Ethyl iodide (or ethyl bromide)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Deprotonation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), add 2-(1H-benzimidazol-2-yl)ethanamine (1.0 eq). Add anhydrous THF to achieve a concentration of approximately 0.1 M. Cool the resulting suspension to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise, ensuring the temperature remains at 0 °C. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium salt of the benzimidazole should result in a more homogeneous solution.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl iodide (1.1 eq) dropwise via a syringe. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Once the starting material is consumed, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of dichloromethane/methanol or ethyl acetate/hexane as the eluent to yield the pure 2-(1-Ethyl-1H-benzimidazol-2-yl)ethanamine.
Causality and Experimental Choices
-
Choice of Base: Sodium hydride is a strong, non-nucleophilic base that selectively deprotonates the benzimidazole nitrogen (pKa ≈ 13) over the primary amine (pKa ≈ 35-40 for the N-H bond). This is critical for achieving regioselectivity.[6]
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Solvent: Anhydrous THF is an excellent aprotic solvent for this reaction, as it is unreactive towards sodium hydride and effectively solvates the resulting benzimidazolide anion.
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Temperature Control: The initial deprotonation and the addition of the alkylating agent are performed at 0 °C to control the exothermic nature of the reactions and minimize potential side reactions.
-
Inert Atmosphere: The use of an inert atmosphere is essential as sodium hydride reacts violently with water and can be deactivated by atmospheric moisture.
Caption: Proposed synthetic workflow for 2-(1-Ethyl-1H-benzimidazol-2-yl)ethanamine.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the key spectroscopic features of 2-(1-Ethyl-1H-benzimidazol-2-yl)ethanamine can be predicted based on its structure and data from similar compounds.
¹H NMR Spectroscopy
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Aromatic Protons: The four protons on the benzene ring of the benzimidazole core are expected to appear as multiplets in the range of δ 7.2-7.8 ppm.
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Ethyl Group Protons: The ethyl group attached to the benzimidazole nitrogen will show a quartet for the methylene protons (-CH₂-) around δ 4.2-4.5 ppm and a triplet for the methyl protons (-CH₃) around δ 1.4-1.6 ppm.
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Ethanamine Side Chain Protons: The two methylene groups of the ethanamine side chain will likely appear as triplets around δ 3.0-3.5 ppm.
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Amine Protons: The primary amine protons (-NH₂) will appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
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Benzimidazole Carbons: The carbon atoms of the benzimidazole ring are expected to resonate in the aromatic region (δ 110-155 ppm). The C2 carbon, to which the ethanamine side chain is attached, will likely be in the lower field region of this range.
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Ethyl Group Carbons: The methylene carbon of the N-ethyl group is expected around δ 40-45 ppm, and the methyl carbon around δ 14-16 ppm.
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Ethanamine Side Chain Carbons: The two methylene carbons of the ethanamine side chain are expected to appear in the range of δ 30-45 ppm.
Mass Spectrometry
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z = 189 would be expected. Common fragmentation patterns for benzimidazoles involve cleavage of the side chains. A significant fragment would likely be observed from the loss of the ethylamine moiety.
Potential Applications in Drug Discovery
The structural features of 2-(1-Ethyl-1H-benzimidazol-2-yl)ethanamine make it a versatile scaffold for the development of novel therapeutic agents.
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As a Building Block: The primary amine group serves as a key functional handle for further chemical modifications. It can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
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Antimicrobial Agents: The benzimidazole core is present in many antimicrobial drugs.[7] Derivatives of 2-(1-Ethyl-1H-benzimidazol-2-yl)ethanamine could be synthesized and screened for activity against a range of bacterial and fungal pathogens.
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Anticancer Agents: Numerous benzimidazole derivatives have shown potent anticancer activity.[3] The ethanamine side chain can be functionalized to introduce pharmacophores known to interact with cancer-related targets such as kinases or topoisomerases.
-
Anti-inflammatory and Analgesic Agents: The anti-inflammatory and analgesic properties of benzimidazoles are well-documented.[1] New derivatives of the title compound could be explored for their potential to modulate inflammatory pathways.
Caption: Chemical structure of 2-(1-Ethyl-1H-benzimidazol-2-yl)ethanamine.
Conclusion
2-(1-Ethyl-1H-benzimidazol-2-yl)ethanamine is a promising, yet under-characterized, member of the benzimidazole family. While direct experimental data is sparse, this guide provides a solid foundation for its synthesis and potential applications based on established chemical principles and data from closely related compounds. The proposed synthetic route offers a logical and efficient pathway for its preparation, enabling further investigation into its physicochemical properties and biological activities. The versatility of its structure, particularly the reactive primary amine, makes it an attractive starting point for the development of new chemical entities with potential therapeutic value in a variety of disease areas. As with any compound for which extensive experimental data is not yet available, the information presented here should be used as a guide for further research, with experimental verification being a critical next step.
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